
L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a synthetic peptide composed of six amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. The unique sequence of amino acids in this peptide allows it to interact with specific molecular targets, making it a valuable tool for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-ornithine, is activated and coupled to the growing peptide chain.
Repeat Steps 2 and 3: This process is repeated for each subsequent amino acid (L-phenylalanine, L-histidine, and L-proline).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, efficiency, and the specific requirements of the application.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form a variety of products, depending on the conditions.
Reduction: The peptide can be reduced to modify specific functional groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Specific reagents for amino acid substitution, such as carbodiimides for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives.
Applications De Recherche Scientifique
L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its interactions with proteins and enzymes.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Used in the development of peptide-based materials and products.
Mécanisme D'action
The mechanism of action of L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s unique sequence allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Prolyl-L-histidyl-L-phenylalanyl-L-ornithyl-L-alanine
- L-Prolyl-L-histidyl-L-phenylalanyl-L-ornithyl-L-valine
- L-Prolyl-L-histidyl-L-phenylalanyl-L-ornithyl-L-leucine
Uniqueness
L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is unique due to the presence of the diaminomethylidene group on the L-ornithine residue. This modification can significantly alter the peptide’s properties, such as its binding affinity and specificity for molecular targets, compared to similar peptides without this modification.
Propriétés
Numéro CAS |
628715-89-9 |
|---|---|
Formule moléculaire |
C29H42N10O6 |
Poids moléculaire |
626.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H42N10O6/c1-17(28(44)45)36-25(41)21(10-6-12-34-29(30)31)37-26(42)22(13-18-7-3-2-4-8-18)38-27(43)23(14-19-15-32-16-35-19)39-24(40)20-9-5-11-33-20/h2-4,7-8,15-17,20-23,33H,5-6,9-14H2,1H3,(H,32,35)(H,36,41)(H,37,42)(H,38,43)(H,39,40)(H,44,45)(H4,30,31,34)/t17-,20-,21-,22-,23-/m0/s1 |
Clé InChI |
WZVQRMZJKHLOEF-RSYUGDCRSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3 |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]-3-methyl,(2R)-](/img/structure/B14226079.png)
![1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226086.png)
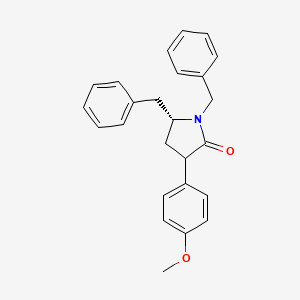
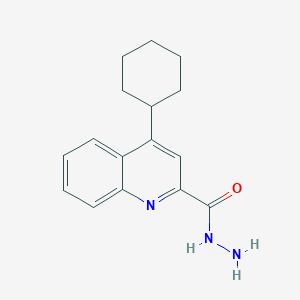
methanone](/img/structure/B14226104.png)
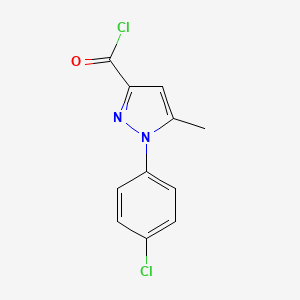
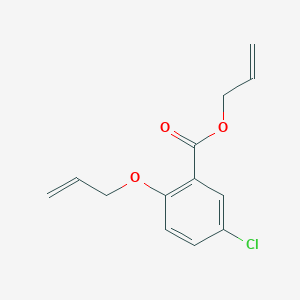
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)
![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)
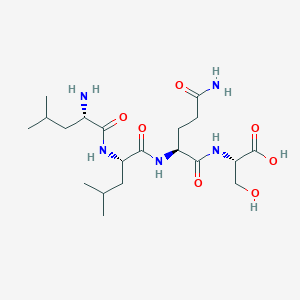
![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
